2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various B-cell malignancies.
Mécanisme D'action
2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide works by binding to the active site of BTK and inhibiting its activity. This prevents downstream signaling in the B-cell receptor pathway, leading to decreased survival and proliferation of B-cells. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to modulate the immune microenvironment, leading to increased infiltration of immune cells into the tumor and enhanced antitumor immunity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, this compound has also been shown to inhibit other kinases, which may limit its specificity in certain contexts. Another limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors.
Orientations Futures
For research on 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide include investigating its potential therapeutic applications in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. In addition, combination therapies involving this compound and other targeted agents or immunotherapies are being explored. Finally, studies are ongoing to identify biomarkers that may predict response to this compound and guide patient selection for treatment.
Méthodes De Synthèse
The synthesis of 2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide involves several steps, starting with the reaction of 4-(2-thienylcarbonyl)piperazine with 4-bromoacetophenone to form the intermediate compound 4-(2-thienylcarbonyl)-1-(4-bromophenyl)piperazine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to produce the final product, this compound.
Applications De Recherche Scientifique
2,2-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent BTK inhibition and antitumor activity, both as a single agent and in combination with other therapies.
Propriétés
Formule moléculaire |
C20H25N3O2S |
---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C20H25N3O2S/c1-20(2,3)19(25)21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18(24)17-5-4-14-26-17/h4-9,14H,10-13H2,1-3H3,(H,21,25) |
Clé InChI |
JNDHXOVEXMCEGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.